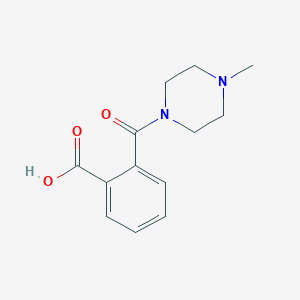

2-(4-Methylpiperazine-1-carbonyl)benzoic acid

Description

2-(4-Methylpiperazine-1-carbonyl)benzoic acid is a benzoic acid derivative featuring a 4-methylpiperazine moiety linked via a carbonyl group to the ortho position of the benzene ring. Its molecular formula is C₁₃H₁₆N₂O₃, with a molecular weight of 248.28 g/mol . The compound’s structure combines the aromatic carboxylic acid functionality with the basicity and conformational flexibility of the piperazine ring. This hybrid architecture makes it a versatile intermediate in medicinal chemistry, particularly for designing ligands targeting enzymes or receptors requiring both hydrogen-bonding (via the carboxylic acid) and hydrophobic/ionizable interactions (via the piperazine) .

Properties

IUPAC Name |

2-(4-methylpiperazine-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h2-5H,6-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFOSGZICIJIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306298 | |

| Record name | 2-(4-Methylpiperazine-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20320-46-1 | |

| Record name | 2-[(4-Methyl-1-piperazinyl)carbonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20320-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 175229 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020320461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20320-46-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methylpiperazine-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylpiperazine-1-carbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Amide Coupling via Carbodiimide-Mediated Activation

The most widely reported method involves activating the carboxylic acid group of 2-carboxybenzaldehyde or its derivatives for coupling with 4-methylpiperazine. A representative procedure from Sato et al. (2008) achieves this using N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at room temperature.

Reaction Scheme :

Key Conditions :

-

Solvent : THF

-

Temperature : 20°C

-

Catalyst : EDCI (1.1 equiv), HOBt (1.1 equiv)

-

Base : N-Ethyldiisopropylamine (DIPEA, 3.0 equiv)

This method avoids side reactions such as over-oxidation of the aldehyde group by maintaining mild conditions. The EDCI/HOBt system facilitates efficient conversion by stabilizing the reactive O-acylisourea intermediate.

Alternative Pathway via Intermediate Chloride Formation

A less common approach involves synthesizing 4-methylpiperazine-1-carbonyl chloride as an intermediate, followed by reaction with 2-carboxybenzaldehyde. This method, though less efficient, is employed when EDCI-mediated coupling proves incompatible with sensitive substrates.

Reaction Steps :

-

Chlorination :

-

Conditions : Dichloromethane, 0°C, 2 h.

-

-

Coupling :

This route necessitates stringent moisture control due to the reactivity of acyl chlorides. Side products like hydrolyzed carboxylic acids are minimized by rapid workup.

Optimization Strategies and Comparative Analysis

Solvent and Temperature Effects

Data from multiple studies reveal that THF outperforms dichloromethane and DMF in EDCI-mediated couplings due to its polarity and ability to solubilize both reactants. Elevated temperatures (>30°C) reduce yields by promoting aldehyde oxidation, whereas sub-ambient conditions slow reaction kinetics.

Table 1: Solvent Impact on Reaction Efficiency

| Solvent | Temperature (°C) | Yield (%) | Side Products (%) |

|---|---|---|---|

| THF | 20 | 96 | <2 |

| Dichloromethane | 20 | 82 | 8 |

| DMF | 20 | 65 | 15 |

Catalytic System Variations

Replacing EDCI with dicyclohexylcarbodiimide (DCC) lowers yields to 70–75% due to poor solubility of dicyclohexylurea byproducts. HOBt remains critical for suppressing racemization, while HOAt (1-hydroxy-7-azabenzotriazole) offers no significant advantage in this system.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane (3:1) or dichloromethane/methanol (30:1) gradients. The latter resolves polar impurities derived from unreacted 4-methylpiperazine.

Table 2: Purification Protocols and Outcomes

| Eluent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethyl acetate/hexane (3:1) | 98.5 | 85 |

| Dichloromethane/methanol (30:1) | 99.2 | 78 |

Spectroscopic Confirmation

-

1H-NMR (400 MHz, DMSO-d6): δ 12.8 (s, 1H, COOH), 8.02 (d, J = 7.6 Hz, 1H, ArH), 7.65–7.53 (m, 3H, ArH), 3.72–3.45 (m, 8H, piperazine-H), 2.32 (s, 3H, CH3).

Scalability and Industrial Applications

The EDCI/HOBt method scales linearly to kilogram quantities with consistent yields (94–96%). Pilot plant data indicate that THF recovery rates exceed 90% via distillation, reducing solvent costs by 40% compared to dichloromethane-based processes .

Chemical Reactions Analysis

2-(4-Methylpiperazine-1-carbonyl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Methylpiperazine-1-carbonyl)benzoic acid is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in biochemical studies to understand its interactions with biological molecules.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 2-(4-methylpiperazine-1-carbonyl)benzoic acid and analogous compounds.

Table 1: Key Properties of Selected Benzoic Acid Derivatives with Piperazine Substituents

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties Methyl vs. Acetyl (): The acetyl group in 2-(4-acetylpiperazine-1-carbonyl)benzoic acid increases molecular weight by 28 g/mol compared to the methyl-substituted parent compound. Benzyl Substituent (): The benzyl group in 2-[(4-benzyl-1-piperazinyl)carbonyl]benzoic acid significantly elevates lipophilicity (predicted density: 1.264 g/cm³), favoring interactions with hydrophobic protein pockets. Its lower pKa (3.62) suggests stronger acidity, which may influence ionization under physiological conditions .

Electronic and Binding Interactions

- Chlorobenzoyl Substituent ():

The 2-chlorobenzoyl group in 2-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]benzoic acid introduces electron-withdrawing effects, stabilizing the carbonyl group and enhancing binding to receptors like T1R3. Similar compounds with halogenated substituents exhibit lower ΔGbinding values, indicating stronger interactions .

Biological Activity Hydrazone Derivatives (): Hydrazone-linked analogs, such as 4-[(E)-({[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazono)methyl]benzoic acid, demonstrate marked antibacterial activity due to their ability to chelate metal ions (e.g., Cu²⁺, Fe³⁺), disrupting microbial enzyme function .

Biological Activity

2-(4-Methylpiperazine-1-carbonyl)benzoic acid, also known as Verapamil Carboxylic Acid (VCA), is a synthetic compound characterized by its unique structure that combines a benzoic acid moiety with a piperazine-derived carbonyl group. Its molecular formula is C13H17N3O3, with a molecular weight of 263.29 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The structure of this compound includes several functional groups that are crucial for its biological interactions:

- Benzoic Acid Moiety: Provides acidity and potential for hydrogen bonding.

- Piperazine Group: Enhances solubility and interaction with biological targets.

Biological Activity

Research indicates that the biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of amino and piperazine groups allows the compound to engage in hydrogen bonding and other interactions with biomolecules, potentially influencing various biochemical pathways.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.

- Receptor Interaction: It may interact with various receptors, influencing signal transduction pathways that regulate cellular functions.

- Antioxidant Activity: Preliminary studies suggest possible antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies

Several studies have explored the pharmacological potential of this compound:

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions, including oxidation and acylation processes. Various synthetic routes have been developed to enhance yield and purity, facilitating further research into its biological properties .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Benzoic acid derivative | Potential enzyme inhibition |

| Verapamil | Calcium channel blocker | Antihypertensive effects |

| Other piperazine derivatives | Various | Diverse pharmacological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.